molecular formula C18H17N3O4S B3001683 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide CAS No. 886908-08-3

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide

Cat. No.: B3001683
CAS No.: 886908-08-3
M. Wt: 371.41
InChI Key: CMUONVNPGOSHFY-UHFFFAOYSA-N
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Description

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the methanesulfonylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11-7-8-15(12(2)9-11)16(22)19-18-21-20-17(25-18)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUONVNPGOSHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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